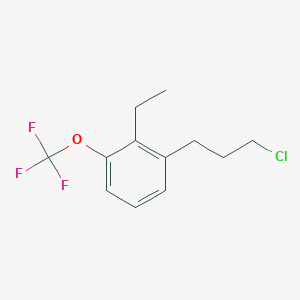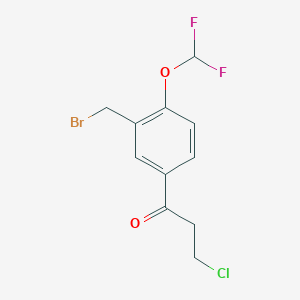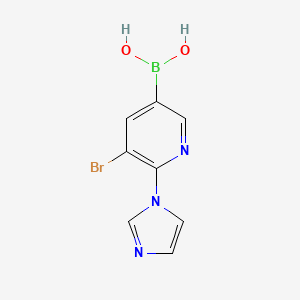
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a bromine atom, an imidazole ring, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Imidazole Substitution: The attachment of an imidazole ring to the pyridine ring.
Boronic Acid Formation:
These steps are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product .
化学反应分析
Types of Reactions
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while substitution of the bromine atom can produce a wide range of substituted pyridine derivatives .
科学研究应用
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, the boronic acid group can form reversible covalent bonds with enzymes and other proteins, modulating their activity. The imidazole ring can also interact with metal ions and other biomolecules, influencing various biological processes .
相似化合物的比较
Similar Compounds
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)amine: Similar structure but with an amine group instead of a boronic acid group.
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)ketone: Similar structure but with a ketone group instead of a boronic acid group
Uniqueness
(5-Bromo-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form reversible covalent bonds with biological targets makes it particularly valuable in medicinal chemistry and drug discovery .
属性
分子式 |
C8H7BBrN3O2 |
|---|---|
分子量 |
267.88 g/mol |
IUPAC 名称 |
(5-bromo-6-imidazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BBrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5,14-15H |
InChI 键 |
XZMMCQWKONNICK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)N2C=CN=C2)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


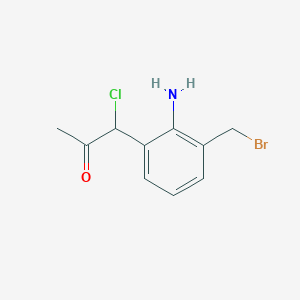
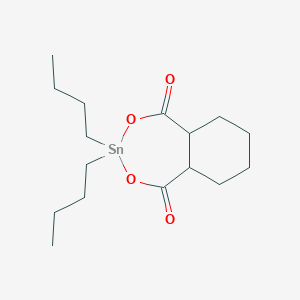
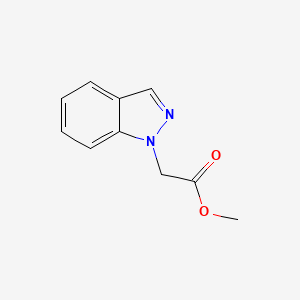
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)
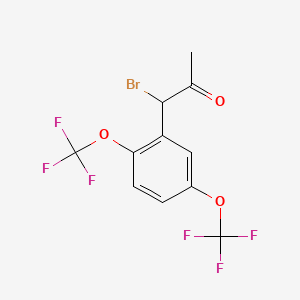
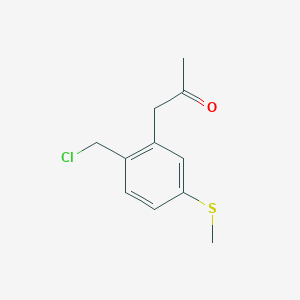

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)



